molecular formula C14H16N2O4 B1636783 [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid CAS No. 956986-31-5

[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid

Cat. No. B1636783
CAS RN: 956986-31-5
M. Wt: 276.29 g/mol
InChI Key: FTBZCZWMXKUMDB-UHFFFAOYSA-N
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Description

“[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid” is a chemical compound with the molecular formula C14H16N2O4. It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O4/c1-14(8-7-10-5-3-2-4-6-10)12(19)16(9-11(17)18)13(20)15-14/h2-6H,7-9H2,1H3,(H,15,20)(H,17,18) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of this compound is between 170.5-171.5 °C . The predicted density is 1.351±0.06 g/cm3 .

Scientific Research Applications

Novel Research Strategies of Hydantoin Derivatives

Hydantoins, including imidazolidine-2,4-dione derivatives, are pivotal in medicinal chemistry due to their broad biological and pharmacological activities. These compounds serve as essential scaffolds for developing therapeutic agents and agrochemicals. Their versatility in synthetic chemistry enables the production of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction is highlighted for synthesizing hydantoins, demonstrating their significance in creating new organic compounds for potential therapeutics (Shaikh et al., 2023).

Chlorogenic Acid (CGA): Pharmacological Review

Chlorogenic Acid (CGA) exhibits multiple therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. The review suggests CGA's potential in modulating lipid and glucose metabolism, offering treatment avenues for diseases like diabetes, obesity, and cardiovascular conditions. This evidence underscores the importance of phenolic acid compounds in drug discovery and development, providing a parallel to the potential research applications of similar compounds (Naveed et al., 2018).

p-Coumaric Acid and Its Conjugates: Bioactivities

p-Coumaric acid and its derivatives demonstrate significant biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. This review highlights the structural modifications that enhance these activities, pointing to the potential of chemical derivatization in enhancing biological efficacy. Such studies indicate the vast possibilities in modifying chemical structures like [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid for specific scientific and therapeutic applications (Pei et al., 2016).

Medicinal Chemistry and Pharmaceutical Applications of 2,4-Imidazolidinone

2,4-Imidazolidinedione, also known as Hydantoin, serves as a crucial molecule in medicinal chemistry due to its diverse pharmacological properties. This review discusses its synthesis methods and broad pharmacological activities, highlighting its utility in treating over 16 diseases. Such a focus on hydantoin and its derivatives emphasizes the potential research applications of structurally or functionally related compounds, underscoring the importance of exploring novel synthetic routes and biological activities (Sudani & Desai, 2015).

Future Directions

The future directions for this compound are not clear from the available information. It’s currently used in proteomics research , but further studies could reveal additional applications.

properties

IUPAC Name

2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(8-7-10-5-3-2-4-6-10)12(19)16(9-11(17)18)13(20)15-14/h2-6H,7-9H2,1H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBZCZWMXKUMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332091
Record name 2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

956986-31-5
Record name 2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
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[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
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[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
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[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid

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